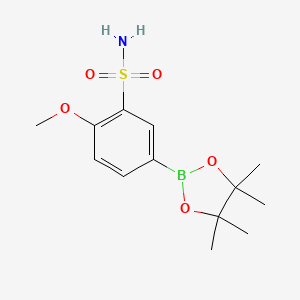

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities. These compounds are synthesized and evaluated for their biochemical properties, including their ability to inhibit enzymes or their antiproliferative effects against different cancer cell lines .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Similarly, paper reports the synthesis of new benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. Paper mentions the synthesis of 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides using microwave or ultrasonic irradiation. These methods highlight the versatility of synthetic approaches in creating a variety of benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper provides a detailed crystallographic analysis of a Schiff base benzenesulfonamide, revealing the existence of enol-imine tautomerism. This tautomerism plays a significant role in the photochromic and thermochromic characteristics of these compounds. The structural details, such as the space group and cell dimensions, are also provided, which are essential for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is not extensively discussed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the formation of Schiff bases or the reaction with substituted phenylaldehyde under specific conditions . These reactions are important for tailoring the compounds' properties for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are inferred from their synthesis and structural analysis. For example, the solubility, crystalline structure, and tautomerism can affect the compounds' bioavailability and interaction with biological targets . The introduction of specific functional groups, such as methoxy or fluorine atoms, can significantly alter the compounds' properties, as seen in the enhancement of COX-2 selectivity .

Scientific Research Applications

Photodynamic Therapy Applications

A significant application of derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates its potential as a photosensitizer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Conformational Analysis

The compound's derivatives have been extensively studied for their molecular structures. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods. These compounds' conformational analysis using density functional theory (DFT) aligns well with their crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).

Hydrolytic Stability and Cytoprotection

In the context of prodrug development, the hydrolytic stability and cytoprotective abilities of benzenesulfonamide derivatives have been evaluated. Wang and Franz (2018) studied BSIH analogs for their stability and efficiency in releasing chelators under oxidative stress, demonstrating enhanced hydrolytic stability and cytoprotection in retinal pigment epithelial cells (Wang & Franz, 2018).

Spectroscopic and Vibrational Properties

The spectroscopic and vibrational properties of these compounds have been a focal point of research. Wu et al. (2021) synthesized and characterized benzenesulfonamide derivatives, analyzing their vibrational properties and molecular structures. These analyses are crucial for understanding the compounds' potential in various applications (Wu et al., 2021).

Catalysis and Chemical Synthesis

The derivatives have been utilized in catalysis and chemical synthesis as well. Takagi and Yamakawa (2013) investigated the synthesis of arenes through palladium-catalyzed borylation, highlighting the compound's role in creating complex chemical structures (Takagi & Yamakawa, 2013).

Safety and Hazards

Future Directions

Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

Mechanism of Action

Target of Action

It is known that this compound is a boronic acid derivative, which are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .

Mode of Action

It is known that boronic acid derivatives can interact with their targets through the formation of covalent bonds, which can result in the inhibition of the target’s function .

Biochemical Pathways

Boronic acid derivatives are known to play a key role in c-c bond formation, oxidation, and reduction reactions, which are crucial in various biochemical pathways .

Result of Action

The formation of covalent bonds with proteins and enzymes can lead to the inhibition of their function, which can have various downstream effects depending on the specific target .

Action Environment

It is known that the stability of boronic acid derivatives can be influenced by factors such as temperature and ph .

Biochemical Analysis

Biochemical Properties

Similar compounds are known to participate in the synthesis of various organic compounds

Cellular Effects

Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases

Molecular Mechanism

It is known that similar compounds can form aryl boronates through coupling with aryl iodides in the presence of a copper catalyst

properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFGYPUKNTNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)

![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)